molecular formula C19H25N3 B5644623 N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline

N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline

Cat. No.: B5644623
M. Wt: 295.4 g/mol
InChI Key: XMMVDDJJCJQISF-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline is a complex organic compound that features a piperazine ring substituted with a phenyl group and an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline typically involves the reaction of N,N-dimethylaniline with 4-phenylpiperazine. One common method is the reductive amination of N,N-dimethylaniline with 4-phenylpiperazine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N,N-dimethyl-4-[(4-pyridinyl)piperazin-1-yl]methyl]aniline
  • N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline

Uniqueness

N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its pharmacological properties and interactions with biological targets. This structural feature may enhance its binding affinity and selectivity compared to similar compounds.

Properties

IUPAC Name

N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c1-20(2)18-10-8-17(9-11-18)16-21-12-14-22(15-13-21)19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMVDDJJCJQISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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